Volatile Copper(I) CVD Precursor: 120 °C Deposition with Substrate Selectivity
Copper(I) complexes of tert-butyl 3-oxobutanoate (btac), specifically (btac)Cu[P(OMe)3], enable high-purity copper film deposition on TiN substrates at temperatures as low as 120 °C via thermally induced disproportionation, while showing no deposition on SiO2 even at 200 °C [1]. This contrasts with non-fluorinated β-diketonate ligands, which typically lack sufficient thermal stability for CVD processes without fluorination; 1,1,1,5,5,5-hexafluoroacetylacetonate (hfac) has historically been the only β-diketonate ligand for copper(I) complexes exhibiting adequate thermal stability for CVD [1].
| Evidence Dimension | CVD deposition temperature and substrate selectivity |
|---|---|
| Target Compound Data | (btac)Cu[P(OMe)3] deposits high-purity Cu films on TiN at 120 °C; no deposition on SiO2 at 200 °C |
| Comparator Or Baseline | Non-fluorinated β-diketonate ligands generally lack sufficient thermal stability for CVD; hfac required for viable CVD |
| Quantified Difference | 120 °C deposition temperature; complete selectivity (TiN vs. SiO2) |
| Conditions | Copper(I) tert-butyl 3-oxobutanoate complex with P(OMe)3; TiN and SiO2 substrates; thermally induced disproportionation |
Why This Matters
The low deposition temperature and intrinsic substrate selectivity reduce thermal budget and eliminate photolithographic patterning steps in copper interconnect fabrication.
- [1] Choi, H., & Hwang, S. (1998). Copper(I) tert-Butyl 3-Oxobutanoate Complexes as Precursors for Chemical Vapor Deposition of Copper. Chemistry of Materials, 10(9), 2326-2328. View Source
